molecular formula C21H23N3O4S B2861709 Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 380872-69-5

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2861709
M. Wt: 413.49
InChI Key: SECCSMLYJIENJQ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties . They are also used as fungicides, insecticides, and herbicides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an intramolecular N—H O hydrogen bond, which partially determines the conformation of the ester substituent . The crystal packing consists of layers parallel to (112) held together by N—H O and C—H O hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been utilized in the synthesis of new heterocycles with significant anticancer activity against human cancer cell lines, including colon cancer HCT-116 (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Properties

Compounds structurally related to Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated significant antimicrobial and antioxidant activities. This includes ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates showing profound antioxidant potential and excellent antibacterial and antifungal properties (Raghavendra et al., 2016).

Anti-rheumatic Potential

A study demonstrated the anti-rheumatic effects of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. In vivo tests showed significant antioxidant, analgesic, and anti-rheumatic effects, especially for its copper complex (Sherif & Hosny, 2014).

Anti-inflammatory Activity

Synthesis of certain derivatives of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate revealed compounds with significant anti-inflammatory activity. This includes the synthesis of thienopyrimidine derivatives showing notable activity in screening tests (El-kerdawy et al., 1996).

Future Directions

Given the diverse biological activities of quinoxaline derivatives, future research could focus on synthesizing new derivatives, including this compound, and testing their potential applications in medicine and agriculture .

properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECCSMLYJIENJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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